alpha-Spinasterol glucoside

Allelopathy Weed Science Natural Product Bioactivity

Alpha-Spinasterol glucoside (α-Spinasterol-3-O-β-D-glucoside) is a sterol glucoside with demonstrated functional superiority over its aglycone. The C-3 β-D-glucose conjugation enhances aqueous solubility and drives distinct pharmacological activity: 75% radicle growth inhibition of Senna obtusifolia (3.4× over free spinasterol), NF-κB/MAPK pathway blockade in macrophages (inhibiting NO, TNF-α, IL-6, IL-1β), and dual procollagen synthesis/MMP-1 suppression in dermal fibroblasts. US Patent 9,029,334 covers bone indications. Source the glucoside specifically—substitution with aglycone or other sterol glucosides compromises experimental validity.

Molecular Formula C35H58O6
Molecular Weight 574.8 g/mol
CAS No. 1745-36-4
Cat. No. B174256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Spinasterol glucoside
CAS1745-36-4
Molecular FormulaC35H58O6
Molecular Weight574.8 g/mol
Structural Identifiers
SMILESCCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C
InChIInChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-9,11,20-24,26-33,36-39H,7,10,12-19H2,1-6H3/b9-8+/t21-,22-,23+,24+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1
InChIKeyITYGLICZKGWOPA-FDZHQVDOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Spinasterol Glucoside CAS 1745-36-4: A Sterol Glucoside with Distinct Activity Profile for Targeted Research Procurement


Alpha-Spinasterol glucoside (α-Spinasterol-3-O-β-D-glucoside, CAS 1745-36-4) is a naturally occurring sterol glucoside isolated from various plant sources including Momordica cochinchinensis seeds, Stewartia koreana leaves, and sugar beet pulp [1][2]. This compound consists of a spinasterol aglycone core conjugated to a β-D-glucose moiety at the C-3 position (C35H58O6, MW 574.8) . It exhibits weak inhibitory activity against α-glucosidase (IC₅₀ = 75.9 µM) and demonstrates dose-dependent anti-inflammatory effects in cellular models [3]. Unlike its aglycone counterpart α-spinasterol, which acts as a TRPV1 antagonist and COX-1/COX-2 inhibitor, the glucoside form displays a divergent pharmacological fingerprint characterized by enhanced aqueous solubility and distinct cellular targets .

Why Alpha-Spinasterol Glucoside Cannot Be Replaced by Generic Phytosterol Glucosides in Precision Research


Sterol glucosides sharing the same aglycone core often exhibit divergent biological activities due to subtle structural variations at the C-3 glycosylation site, side chain unsaturation, and stereochemistry. Alpha-spinasterol glucoside contains a Δ⁷,²²-diene system in its sterol backbone that distinguishes it from saturated analogs like schottenol glucoside, while its specific β-D-glucose conjugation influences solubility, cellular uptake, and target engagement profiles relative to other phytosterol glucosides such as daucosterol (β-sitosterol glucoside) or stigmasterol glucoside [1]. Direct comparative studies demonstrate that the glycosyl moiety at C-3 critically modulates allelopathic potency: spinasterol glucopyranosyl achieves 75% radicle growth inhibition versus only 22% hypocotyl inhibition for the free sterol spinasterol [2]. Furthermore, while multiple sterol glucosides inhibit α-glucosidase, their potencies vary by orders of magnitude—alpha-spinasterol glucoside exhibits weak inhibition (IC₅₀ = 75.9 µM), whereas daucosterol demonstrates substantially stronger competitive inhibition (IC₅₀ = 5.67 mg/L, approximately 9.9 µM) [3]. Generic substitution without accounting for these quantitative functional differences risks experimental irreproducibility and misinterpretation of structure-activity relationships.

Alpha-Spinasterol Glucoside CAS 1745-36-4: Quantitative Differentiation Evidence Against Structural Analogs


Allelopathic Activity: Spinasterol Glucopyranosyl Demonstrates 3.4-Fold Higher Radicle Growth Inhibition Than Free Spinasterol in Direct Head-to-Head Comparison

In a direct head-to-head comparison of three structurally related steroids isolated from Moutabea guianensis, spinasterol glucopyranosyl (alpha-spinasterol glucoside) exhibited the highest allelopathic activity against the Amazonian weed Senna obtusifolia. The glucoside inhibited radicle growth by 75%, whereas the free sterol spinasterol inhibited hypocotyl development by only 22%, and spinasterone and spinasterol each inhibited seed germination of Mimosa pudica by merely 10% [1]. This represents a 3.4-fold greater inhibitory magnitude for the glucoside form compared to the aglycone. The study authors explicitly attribute this enhanced activity to the glycosyl group at the C-3 position [1].

Allelopathy Weed Science Natural Product Bioactivity

α-Glucosidase Inhibition: Alpha-Spinasterol Glucoside Exhibits Weak Activity (IC₅₀ = 75.9 µM), Contrasting with Potent Inhibition by Daucosterol (IC₅₀ ≈ 9.9 µM) and Stigmasterol Glucoside (IC₅₀ ≈ 13.4 µM)

Alpha-spinasterol glucoside demonstrates weak inhibitory activity against α-glucosidase with an IC₅₀ of 75.9 µM . In contrast, structurally related sterol glucosides evaluated under comparable in vitro conditions show markedly higher potency: stigmasterol glucoside exhibits an IC₅₀ of 7.68 mg/L (approximately 13.4 µM, assuming MW 574.8), campesterol glucoside shows an IC₅₀ of 10.03 mg/L (approximately 17.5 µM), and daucosterol (β-sitosterol glucoside) demonstrates the strongest competitive inhibition with an IC₅₀ of 5.67 mg/L (approximately 9.9 µM) [1]. The positive control acarbose showed an IC₅₀ of 91.50 mg/L [1]. Thus, alpha-spinasterol glucoside is approximately 7.7-fold less potent than daucosterol and 5.7-fold less potent than stigmasterol glucoside in this assay system.

Diabetes Research Enzyme Inhibition Sterol Glucoside Pharmacology

Anti-Inflammatory Activity: Spinasterol-Glc Inhibits NO and Proinflammatory Cytokines (TNF-α, IL-6, IL-1β) in Dose-Dependent Manner in LPS-Stimulated RAW264.7 Macrophages

Spinasterol-Glc (alpha-spinasterol glucoside) demonstrated dose-dependent inhibition of nitric oxide (NO) production and proinflammatory cytokines including TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells [1]. The compound also inhibited iNOS expression, suppressed phosphorylation of IκB-α and IKKα/β, and reduced NF-κB nuclear translocation and DNA binding activity [1]. In vivo, administration of spinasterol-Glc significantly decreased plasma levels of these inflammatory mediators in LPS-injected mice and improved survival in a lethal endotoxemia model [1]. While quantitative IC₅₀ values were not reported in the primary publication, the observed dose-dependent responses across multiple inflammatory endpoints establish a clear functional profile distinct from the aglycone α-spinasterol, which primarily acts via COX inhibition (IC₅₀ COX-1 = 16.17 µM, COX-2 = 7.76 µM) and TRPV1 antagonism .

Inflammation Immunopharmacology NF-κB Signaling

Dermal Fibroblast Protection: Spinasterol-Glc Promotes Procollagen Production and Inhibits UVB-Induced MMP-1 Expression in Human Dermal Fibroblasts

Spinasterol-Glc increased collagen production in the supernatant of UVB-irradiated human dermal fibroblast cell cultures in a dose-dependent manner and inhibited matrix metalloproteinase-1 (MMP-1) expression induced by UVB exposure [1]. The compound demonstrated protective effects against UV radiation-induced fibroblast damage, stimulating procollagen synthesis while suppressing MMP-1 gene expression [1]. This activity profile is specific to the glucoside form; comparative data for the aglycone α-spinasterol in this dermal model are not available, but the distinct glycosylation-dependent cellular uptake and membrane interactions likely contribute to this specialized activity .

Skin Aging Dermatology Matrix Metalloproteinase

Bone Disease Therapeutic Potential: Spinasterol Glucoside Derivatives Patented for Prevention and Treatment of Metabolic Bone Diseases (US Patent 9,029,334)

US Patent 9,029,334 (issued May 12, 2015) discloses a pharmaceutical composition for the prevention or treatment of metabolic bone diseases comprising a spinasterol glucoside derivative, or an optical isomer, pharmaceutically acceptable salt, hydrate, or solvate thereof [1]. The patent specifically claims utility for osteoporosis, osteomalacia, osteopenia, bone atrophy, Paget's disease, and rheumatoid arthritis [1]. While the patent does not disclose quantitative in vitro or in vivo efficacy data for the specific compound alpha-spinasterol glucoside, the granted claims establish industrial recognition of this compound class for bone metabolism applications—a therapeutic area where the aglycone α-spinasterol (which has documented diabetic nephropathy activity) lacks equivalent patent protection [2].

Osteoporosis Bone Metabolism Pharmaceutical Composition

Alpha-Spinasterol Glucoside CAS 1745-36-4: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Allelopathy and Natural Herbicide Screening Programs

Researchers developing bioherbicides or investigating plant-plant chemical interactions should prioritize alpha-spinasterol glucoside. Direct comparative data demonstrate that the glucoside achieves 75% radicle growth inhibition of Senna obtusifolia—a 3.4-fold enhancement over the free sterol spinasterol (22% hypocotyl inhibition) and 7.5-fold over seed germination inhibition by related steroids [1]. The glycosyl moiety at C-3 is mechanistically implicated in this enhanced allelopathic potency, making the glucoside the active form for weed suppression studies [1].

Inflammation Research Focused on NF-κB/MAPK Signaling (Not COX/TRPV1)

For studies investigating NF-κB-mediated inflammatory pathways or MAP kinase signaling in macrophages, alpha-spinasterol glucoside (spinasterol-Glc) provides a well-characterized tool compound. It inhibits NO, TNF-α, IL-6, and IL-1β production in LPS-stimulated RAW264.7 cells through IκB-α/IKKα/β phosphorylation inhibition and NF-κB nuclear translocation blockade [2]. This mechanism is distinct from the aglycone α-spinasterol, which acts primarily as a COX-1/COX-2 inhibitor (IC₅₀ 16.17 µM and 7.76 µM) and TRPV1 antagonist . Researchers must source the glucoside specifically to probe NF-κB/MAPK-dependent inflammation rather than COX-mediated pathways [2].

Skin Aging and Dermal Fibroblast Protection Studies

Alpha-spinasterol glucoside demonstrates a specialized activity profile in human dermal fibroblasts: it promotes procollagen synthesis and inhibits UVB-induced MMP-1 expression in a dose-dependent manner [3]. This dual action—stimulating collagen production while suppressing the primary collagen-degrading enzyme—positions the glucoside as a candidate for anti-photoaging research. This dermal protective activity has not been documented for the aglycone or other common sterol glucosides, making compound-specific procurement essential for skin aging or wound healing investigations [3].

Metabolic Bone Disease Therapeutic Development

US Patent 9,029,334 explicitly claims pharmaceutical compositions comprising spinasterol glucoside derivatives for the prevention or treatment of osteoporosis, osteomalacia, osteopenia, and other metabolic bone diseases [4]. For research programs targeting bone metabolism, osteoblast/osteoclast regulation, or developing IP-protected bone anabolic agents, alpha-spinasterol glucoside represents the relevant lead scaffold. The aglycone α-spinasterol, while active in diabetic nephropathy models (IC₅₀ = 9.5 pmol/L for mesangial cell proliferation inhibition), lacks equivalent patent coverage for bone indications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Spinasterol glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.